molecular formula C18H17ClN4O B278855 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278855
Poids moléculaire: 340.8 g/mol
Clé InChI: MRVRTNUEUGXJOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are used to treat various types of cancer and autoimmune diseases. In

Mécanisme D'action

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and macrophages. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK, leading to a reduction in the activation of B cells and macrophages. This, in turn, leads to a reduction in inflammation and the growth of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its selectivity for BTK, which can lead to fewer off-target effects compared to other protein kinase inhibitors. TAK-659 also has a favorable pharmacokinetic profile, making it a suitable candidate for oral administration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

Orientations Futures

There are several future directions for the research and development of TAK-659. One potential area of research is the development of TAK-659 as a combination therapy with other drugs, such as venetoclax, for the treatment of cancer. Another area of research is the exploration of TAK-659's potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor with promising potential in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it a suitable candidate for further research and development. However, further studies are needed to optimize its efficacy and reduce its potential side effects.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylaniline to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonamide. This compound is then reacted with sodium azide to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonyl azide, which is further reacted with propiolamide to form 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide. The final product is purified by chromatography to obtain a pure compound.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. TAK-659 has also been shown to have a synergistic effect when used in combination with other drugs, such as venetoclax, in treating certain types of cancer.

Propriétés

Nom du produit

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Formule moléculaire

C18H17ClN4O

Poids moléculaire

340.8 g/mol

Nom IUPAC

1-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-3-7-15(8-4-13)21-18(24)17-20-11-23(22-17)16-9-5-14(19)6-10-16/h3-12H,1-2H3,(H,21,24)

Clé InChI

MRVRTNUEUGXJOU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

SMILES canonique

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.